1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2138075-03-1
VCID: VC5112468
InChI: InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H
SMILES: CC1=NN(C2=C1C=CS2)C.Cl
Molecular Formula: C7H9ClN2S
Molecular Weight: 188.67

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride

CAS No.: 2138075-03-1

Cat. No.: VC5112468

Molecular Formula: C7H9ClN2S

Molecular Weight: 188.67

* For research use only. Not for human or veterinary use.

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride - 2138075-03-1

Specification

CAS No. 2138075-03-1
Molecular Formula C7H9ClN2S
Molecular Weight 188.67
IUPAC Name 1,3-dimethylthieno[2,3-c]pyrazole;hydrochloride
Standard InChI InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H
Standard InChI Key LYTNVHGVHCMMHE-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=CS2)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride (CAS: 2138075-03-1) is a hydrochloride salt derivative of the parent heterocycle 1,3-dimethyl-1H-thieno[2,3-c]pyrazole (CAS: 50734-86-6). The molecular formula of the salt form is C₇H₉ClN₂S, with a molar mass of 188.68 g/mol . The free base (non-salt form) has the formula C₇H₈N₂S and a molar mass of 152.22 g/mol . The structural distinction lies in the presence of a chloride counterion in the hydrochloride form, which enhances solubility and stability for synthetic applications .

Table 1: Comparative Molecular Data

PropertyHydrochloride FormFree Base Form
Molecular FormulaC₇H₉ClN₂SC₇H₈N₂S
Molar Mass (g/mol)188.68152.22
CAS Number2138075-03-150734-86-6
DensityNot reportedNot reported
Melting/Boiling PointsNot reportedNot reported

Structural Elucidation and Spectral Data

The compound’s fused thieno[2,3-c]pyrazole skeleton is characterized by a thiophene ring (five-membered, sulfur-containing) annulated to a pyrazole ring (five-membered, two adjacent nitrogen atoms). Methyl groups occupy the 1- and 3-positions of the pyrazole, while the hydrochloride salt forms via protonation at the pyrazole nitrogen . Key spectral features include:

  • ¹H NMR: Signals for methyl groups (~δ 2.5–3.5 ppm), aromatic protons from thiophene (~δ 7.0–8.0 ppm), and NH/Cl⁻ interactions in D₂O .

  • IR Spectroscopy: Stretching vibrations for C–N (1250–1350 cm⁻¹), C–S (700–750 cm⁻¹), and N–H (broad ~3000 cm⁻¹) bands .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride typically involves cyclocondensation followed by salt formation. A representative pathway, adapted from Aly et al. , proceeds as follows:

Cyclocondensation of Pyrazole Aldehydes

5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4) reacts with methyl thioglycolate (2) in ethanol under basic conditions (anhydrous Na₂CO₃) to yield methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (5) . Subsequent demethylation and salt formation with HCl afford the target compound.

Scheme 1: Synthetic Pathway

5-Chloro-1,3-diphenylpyrazole-4-carbaldehyde+Methyl thioglycolateEtOH, Na₂CO₃Methyl 1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylateHCl1,3-Dimethylthieno[2,3-c]pyrazole hydrochloride\text{5-Chloro-1,3-diphenylpyrazole-4-carbaldehyde} + \text{Methyl thioglycolate} \xrightarrow{\text{EtOH, Na₂CO₃}} \text{Methyl 1,3-diphenylthieno[2,3-c]pyrazole-5-carboxylate} \xrightarrow{\text{HCl}} \text{1,3-Dimethylthieno[2,3-c]pyrazole hydrochloride}

Optimization and Yield Considerations

Reaction yields for analogous thieno[2,3-c]pyrazole syntheses range from 30–35%, influenced by solvent polarity, base strength, and temperature . The hydrochloride form is typically isolated as a white to off-white powder with ≥95% purity .

Physicochemical and Pharmacological Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced aqueous solubility compared to the free base, making it suitable for biological assays. Stability studies indicate decomposition temperatures above 150°C, with recommended storage at room temperature under inert atmospheres .

Precautionary MeasureImplementation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hood for handling powdered form
First AidFlush eyes/skin with water; seek medical attention

Analytical and Characterization Techniques

Mass Spectrometry

Electrospray ionization (ESI-MS) of the hydrochloride form shows a molecular ion peak at m/z 188.68 [M+H]⁺, corroborating the molecular formula .

Applications in Drug Discovery

Lead Compound Optimization

The thieno[2,3-c]pyrazole scaffold serves as a template for developing kinase inhibitors and antimicrobial agents. Structural modifications (e.g., substituent variation at the 5-position) modulate target affinity and pharmacokinetics .

Material Science Applications

Conjugated thieno[2,3-c]pyrazole derivatives exhibit luminescent properties, positioning them as candidates for organic light-emitting diodes (OLEDs) .

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